N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Description
This compound is a structurally complex small molecule featuring a bicyclic 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core fused with a 6-methylbenzo[d]thiazole moiety.
Properties
IUPAC Name |
N-[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-11-2-5-13-15(8-11)28-19(21-13)23-17(26)10-25-7-6-14-16(9-25)29-20(22-14)24-18(27)12-3-4-12/h2,5,8,12H,3-4,6-7,9-10H2,1H3,(H,21,23,26)(H,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIYKSZDOKGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC4=C(C3)SC(=N4)NC(=O)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to target cyclooxygenase (cox) enzymes. These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Mode of Action
Compounds with similar structures have been reported to inhibit cox enzymes. By inhibiting these enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Biological Activity
N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements of thiazole and pyridine rings. Its molecular formula can be represented as:
This structure is significant in determining its biological interactions and activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of thiazolidinones, which are structurally related to the compound , exhibit potent antitumor effects against various cancer cell lines such as MDA-MB-231 and HCT116. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant activity. For instance, compounds similar to this compound have been shown to elevate GABA levels in the brain regions associated with seizure control .
- Enzyme Inhibition : The compound has potential as an inhibitor of key enzymes involved in metabolic pathways. For example, thiazolidinone derivatives have been reported to inhibit α-amylase and urease activities effectively .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The structural components facilitate interactions with cellular pathways that lead to programmed cell death in cancer cells.
- GABAergic Modulation : By influencing GABAergic neurotransmission, the compound may reduce excitability in neuronal circuits.
- Enzyme Interaction : The thiazole and thiazolidine moieties may interact with active sites of enzymes, inhibiting their function and altering metabolic processes.
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antitumor | Thiazolidinones | Significant cytotoxicity against glioblastoma cells |
| Anticonvulsant | Benzothiazole derivatives | Elevated GABA levels; reduced seizure frequency |
| Enzyme Inhibition | Various thiazolidinones | Effective inhibitors of α-amylase and urease |
Research Findings
- Antitumor Efficacy : Da Silva et al. demonstrated that certain thiazolidinone derivatives significantly decreased cell viability in glioblastoma multiforme models through apoptosis induction .
- GABA Modulation : A study by Hassan et al. indicated that specific benzothiazole derivatives could enhance GABA levels in the brain, suggesting potential for treating epilepsy .
- Enzyme Inhibition Studies : Recent research has shown that compounds structurally similar to this compound exhibit significant inhibitory effects on α-amylase and urease .
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide consists of several functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions that include:
- Formation of the Benzothiazole Ring : The initial step involves the cyclization of o-aminothiophenol with appropriate carbonyl compounds.
- Substitution Reactions : Electrophilic aromatic substitution introduces the amino and methyl groups at specific positions on the benzothiazole ring.
- Cyclopropanecarboxamide Formation : The final product is formed through acylation reactions involving cyclopropanecarboxylic acid derivatives.
This compound exhibits a range of biological activities:
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial effects against various pathogens. Its mechanism typically involves inhibition of key enzymes or proteins essential for bacterial survival. Studies have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential as an antibiotic agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Emerging research suggests that derivatives of benzothiazole compounds can interfere with neurotransmission processes. This may position this compound as a candidate for further studies in neurodegenerative diseases.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable scaffold in drug design:
- Drug Development : Its potential as a pharmacophore for developing new antibiotics or anticancer agents is under exploration.
- Lead Compound : The compound serves as a lead structure for modifications aimed at enhancing efficacy and reducing toxicity.
Applications in Materials Science
In addition to its biological applications, this compound may find use in materials science:
- Organic Semiconductors : Due to its unique electronic properties attributed to the benzothiazole moiety, it could be explored for applications in organic electronics.
- Dyes and Pigments : The structural characteristics may allow for its use in synthesizing dyes with specific optical properties.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- A study published in Scientific Reports detailed the synthesis of related benzothiazole derivatives and their biological evaluation against various pathogens .
- Research highlighted in Pharmaceutical Research focused on the anticancer properties of substituted benzothiazoles and their mechanisms of action .
- A comprehensive review on benzothiazole derivatives discussed their diverse applications in medicinal chemistry and materials science .
Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its tetrahydrothiazolo-pyridine backbone and benzothiazole substituent , distinguishing it from simpler thiazole carboxamides. Below is a comparative analysis with analogs:
Research Findings and Data Analysis
While specific activity data for the target compound are unavailable in the provided evidence, insights can be inferred from structural analogs:
Preparation Methods
Retrosynthetic Analysis
The complexity of N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide necessitates a careful retrosynthetic approach. Based on the molecule's structural features, we can identify three key disconnections that represent viable synthetic targets:
- Disconnection of the cyclopropanecarboxamide group from the thiazolopyridine scaffold
- Disconnection of the aminooxoethyl linker between the thiazolopyridine and benzothiazole units
- Individual synthesis of the benzothiazole and thiazolopyridine core structures
This retrosynthetic analysis leads to three primary building blocks:
- 2-Amino-6-methylbenzothiazole
- 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- Cyclopropanecarboxylic acid derivatives
Synthesis of Core Building Blocks
Synthesis of 2-Amino-6-methylbenzothiazole
Various methods for synthesizing the 2-amino-6-methylbenzothiazole component are documented in the literature, with three primary approaches outlined below.
Method A: Direct Thiocyanogenation
The first approach involves direct thiocyanogenation of substituted anilines using potassium thiocyanate and bromine.
Procedure:
- To glacial acetic acid (20 mL) cooled below room temperature, add potassium thiocyanate (8 g, 0.08 mol) and 4-methylaniline (1.07 g, 0.01 mol).
- Place the mixture in an ice-salt freezing bath and stir mechanically.
- Add bromine (1.6 mL in 6 mL glacial acetic acid) dropwise at a rate maintaining temperature below 0°C (approximately 105 minutes).
- After complete addition, stir for 2 hours below room temperature, then at room temperature for 10 hours.
- Allow to stand overnight, during which an orange precipitate forms.
- Add water (6 mL) quickly, heat slurry to 85°C on a steam bath, and filter hot.
- Treat the orange residue with 10 mL of glacial acetic acid, heat again to 85°C, and filter.
- Combine filtrates, cool, and collect precipitate.
- Recrystallize from benzene:ethanol (1:1) after treatment with charcoal.
- Dry at 80°C to obtain 2-amino-6-methylbenzothiazole with approximately 75% yield.
Method B: Phenylthiourea Cyclization
This alternative method utilizes phenylthiourea intermediates to form the benzothiazole ring.
Procedure:
- In a round-bottom flask, combine 4-methylaniline (0.1 mol) with hydrochloric acid (9 mL) and water (25 mL).
- Heat the mixture for 30 minutes to form the aniline hydrochloride solution.
- Cool to room temperature and add ammonium thiocyanate (0.1 mol).
- Reflux the mixture for 4 hours.
- Cool, filter the solid that forms, wash with water, dry, and recrystallize from ethanol to obtain phenylthiourea.
- In a two-necked round-bottom flask with mechanical stirrer and dropping funnel, add phenylthiourea (0.1 mol) and chloroform (100 mL).
- Add bromine (0.1 mol) in chloroform (100 mL) with stirring over 2 hours, maintaining temperature below 5°C.
- Continue stirring for 4 hours, then reflux until hydrogen bromide evolution ceases (approximately 4 hours).
- Remove chloroform by filtration and treat the resulting solid with sulfur dioxide water.
- Filter and neutralize the filtrate with aqueous ammonia.
- Collect the precipitated 2-amino-6-methylbenzothiazole, wash with water, and recrystallize from ethanol.
Method C: Reaction of 4-Aminobenzoic Acid with 2-Amino-5-methylbenzenethiol
This method produces benzothiazole derivatives through a direct reaction of aminobenzoic acid with aminobenzenethiol.
Procedure:
- Combine 2-amino-5-methylbenzenethiol (2.03 g, 14.58 mmol) and 4-aminobenzoic acid (1.99 g, 14.51 mmol) with polyphosphoric acid (20 g).
- Heat the mixture at 220°C for 4 hours, monitoring by TLC.
- Cool to ambient temperature and slowly pour into ice-cold aqueous sodium carbonate (10% w/v).
- Stir until gas evolution ceases.
- Collect the precipitate by filtration, wash with water, and extract between ethyl acetate and water.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate = a 4:1, v/v).
- Obtain the benzothiazole derivative as a solid with approximately 90% yield.
Synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Derivatives
The thiazolopyridine scaffold represents another critical building block for the target compound. Several methods for synthesizing thiazolopyridine derivatives are described below.
Method A: Cyclization of 2-Amino-4-(2-aminoethyl)thiazole
This approach starts with 2-amino-4-(2-aminoethyl)thiazole and forms the pyridine ring through a cyclization reaction.
Procedure:
- Prepare a solution of 2-amino-4-(2-aminoethyl)thiazole (1.57 g, 11.0 mmol) in methanol (120 mL).
- Add acetic acid (0.15 mL, 2.6 mmol) and formaldehyde (0.89 mL of 37% aqueous solution, 11 mmol).
- Stir for ten minutes, then concentrate in vacuo.
- Purify by column chromatography (eluent: 95:4:1 chloroform:methanol:concentrated ammonium hydroxide).
- Obtain 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a white solid (1.547 g, 10.0 mmol, 91% yield).
- Characterize by ¹H NMR (DMSO-d₆): δ 6.64 (s, 2H), 3.59 (s, 2H), 2.87 (t, J=6 Hz, 2H), 2.33 (bt, 2H).
Method B: Gewald Reaction Approach
This synthetic route utilizes the Gewald reaction for thiazole ring formation.
Procedure:
- Prepare tert-butyl 4-oxopiperidine-1-carboxylate (11.7 g, 46 mmol) and combine with cyanamide and sulfur in the presence of a secondary amine.
- Heat the mixture in refluxing ethanol to obtain tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate.
- React with 2,5-dimethoxytetrahydrofuran (7.27 g, 55 mmol) in acetic acid (100 mL) at 100°C overnight.
- After completion, evaporate the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate (200 mL), wash with water (2 × 100 mL) and brine (1 × 100 mL).
- Dry the organic layer over sodium sulfate and evaporate under reduced pressure.
- Treat with trifluoroacetic acid to remove the Boc protecting group, yielding 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Method C: Bromination and Functionalization
This method involves bromination of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine followed by further functionalization.
Procedure:
- Start with 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (obtained through Method A or B).
- Brominate with an alkyl nitrite to produce 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
- Introduce a methyl group at the 5-position using formaldehyde and triacetoxysodium borohydride to obtain 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
- React with a metal cyanide (1.5 equivalents) in N,N-dimethylacetamide at 140-160°C for 13-20 hours to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
- Hydrolyze the cyano group to obtain 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
- This carboxylic acid can be further functionalized to introduce the cyclopropanecarboxamide group.
Synthesis of Cyclopropanecarboxamide
The cyclopropanecarboxamide component can be prepared through the following procedure:
Procedure:
- Prepare a solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL).
- Purge ammonia gas through the well-stirred solution for 2 hours at room temperature.
- Remove the solvent under vacuum.
- Take up the residue in ethyl acetate and filter.
- Concentrate the filtrate to afford pure cyclopropanecarboxamide as a crystalline solid (0.81 g, 100%).
- Characterize by ¹H NMR (400 MHz, CHCl₃-d): δ 5.63-5.91 (br. s, 2H), 1.43 (m, 1H), 0.98 (dd, J=4.42, 2.98 Hz, 2H), 0.79 (dd, J=7.91, 2.95 Hz, 2H).
- Confirm by MS: 85.91 (M+1).
Assembly of the Target Molecule
Based on the building blocks described above, we can propose several convergent routes for synthesizing the target compound. The most promising approach involves sequential coupling of the key components.
Route A: Sequential Coupling Approach
Step 1: Preparation of the Aminooxoethyl Linker
Procedure:
- Convert 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine to its 5-alkylated derivative using formaldehyde and a reducing agent.
- React the secondary amine with 2-chloro-1-morpholinoethan-1-one or a similar haloacetamide in the presence of a base (sodium hydride or potassium carbonate) in anhydrous DMF.
- Stir the reaction at room temperature overnight, then extract with ethyl acetate and brine.
- Wash the organic layer several times with brine, dry with anhydrous magnesium sulfate, and concentrate under vacuum.
- Purify by column chromatography to obtain the N-alkylated product.
Step 2: Coupling of 2-Amino-6-methylbenzothiazole
Procedure:
- Activate the carboxylic acid group of the aminooxoethyl-thiazolopyridine intermediate using coupling reagents such as HATU, EDC/HOBt, or convert to an acid chloride using thionyl chloride.
- Add 2-amino-6-methylbenzothiazole (1 equivalent) and a base (triethylamine or DIPEA) in THF or DMF.
- Stir the reaction at room temperature for 6-12 hours.
- Dilute with ethyl acetate, wash with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify by column chromatography to obtain the benzothiazole-linked intermediate.
Route B: Alternative Convergent Approach
This alternative approach involves preparing acylated thiazolopyridine derivatives first, followed by coupling with the benzothiazole component.
Step 1: Acylation of Thiazolopyridine
Procedure:
- Dissolve 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1 equivalent) and triethylamine (3 equivalents) in THF with stirring at 0°C.
- Slowly add cyclopropanecarbonyl chloride (1.2 equivalents) dropwise.
- After completion of the addition, raise to room temperature and continue the reaction for 5 hours.
- Monitor by TLC until completion.
- Remove THF under vacuum and purify by column chromatography to obtain N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide.
Step 2: N-Alkylation of Tetrahydrothiazolopyridine
Procedure:
Optimization Parameters and Reaction Conditions
The efficiency of the synthetic routes can be significantly affected by various parameters. Table 1 summarizes the optimized conditions for key reactions in the overall synthesis.
Table 1: Optimization Conditions for Key Synthetic Steps
| Reaction Step | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzothiazole formation | Acetic acid | KSCN, Br₂ | 0-25 | 12-16 | 75-90 |
| Thiazolopyridine cyclization | Methanol | Acetic acid, formaldehyde | 25 | 0.2 | 91 |
| N-alkylation | DMF | NaH or K₂CO₃ | 25 | 12-24 | 60-75 |
| Amide coupling | THF | HATU or EDC/HOBt | 0-25 | 5-12 | 53-79 |
| Cyclopropanecarboxamide formation | Dichloromethane | NH₃ | 25 | 2 | >95 |
Purification and Characterization
Purification Methods
The target compound and key intermediates can be purified using the following methods:
Column chromatography using silica gel (60-120 mesh) with appropriate solvent systems:
- For benzothiazole derivatives: Petroleum ether/ethyl acetate (4:1)
- For thiazolopyridine derivatives: Chloroform/methanol/ammonium hydroxide (95:4:1)
- For final compound: Dichloromethane/methanol (80:1)
Recrystallization techniques:
- Benzothiazole derivatives: Benzene/ethanol (1:1) or pure ethanol
- Final compound: Ethyl acetate/hexane or methanol/diethyl ether
Analytical Characterization
The target compound and intermediates should be characterized using the following analytical techniques:
- ¹H NMR spectroscopy
- ¹³C NMR spectroscopy
- Mass spectrometry (ESI-MS)
- Infrared spectroscopy
- Elemental analysis
Expected key spectral data for the final compound:
- ¹H NMR: Signals for cyclopropyl protons (δ 0.7-1.5 ppm), methyl group of benzothiazole (δ 2.3-2.5 ppm), methylene protons of tetrahydropyridine ring (δ 2.3-4.3 ppm), and aromatic protons of benzothiazole (δ 7.0-8.0 ppm)
- MS: Molecular ion peak corresponding to calculated molecular weight
Challenges and Considerations
Regioselectivity
The N-alkylation of the tetrahydrothiazolopyridine ring requires careful control to ensure selective modification at the 5-position (piperidine nitrogen) rather than the thiazole nitrogen or other positions.
Reaction Yield Optimization
The synthesis of benzothiazole derivatives often results in moderate yields. Process optimization through careful temperature control, reaction time adjustment, and exploration of alternative catalysts can improve overall yields.
Purification Challenges
The final compound contains multiple polar functional groups, which can make purification challenging. Development of optimized chromatographic conditions using appropriate solvent systems is critical for obtaining high-purity material.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Use multi-step organic synthesis involving condensation and cyclization reactions. Key steps include:
- Formation of the thiazolo[5,4-c]pyridine core via cyclization of tetrahydrothiazole precursors under reflux with catalysts like phosphorus pentasulfide .
- Introduction of the cyclopropanecarboxamide group via nucleophilic acyl substitution, using coupling agents (e.g., DCC or EDC) in anhydrous DMF .
- Optimize yields (≥70%) by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of intermediates .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodology : Employ spectroscopic and chromatographic techniques:
- IR spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and thiazole C-S-C (650–750 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Identify proton environments (e.g., cyclopropane CH₂ at δ 1.2–1.5 ppm; benzo[d]thiazole aromatic protons at δ 7.0–8.5 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) with fragmentation patterns matching expected functional groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases linked to the thiazolo-pyridine scaffold .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations using non-linear regression .
- Binding affinity : Perform surface plasmon resonance (SPR) to quantify interactions with receptors like EGFR or VEGFR .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity?
- Methodology : Apply hybrid computational-experimental workflows:
- Docking studies : Use AutoDock Vina to simulate ligand-receptor binding, focusing on the benzo[d]thiazole moiety’s interaction with hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes, correlating RMSD values with experimental IC₅₀ discrepancies .
- QSAR analysis : Derive predictive models using substituent electronic parameters (Hammett σ) to explain variance in antimicrobial activity across analogs .
Q. What strategies mitigate low solubility in pharmacokinetic studies?
- Methodology : Optimize formulation via:
- Salt formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility while maintaining stability .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) and assess release kinetics using dialysis membranes .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the cyclopropane moiety for pH-dependent activation .
Q. How can reaction byproducts be characterized and minimized during scale-up?
- Methodology : Implement analytical-driven process optimization:
- LC-MS/MS : Identify byproducts (e.g., dealkylated intermediates) and trace their formation to specific reaction steps .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading) and reduce impurity levels to <0.5% .
- In-line PAT (Process Analytical Technology) : Monitor reactions in real-time via FTIR or Raman spectroscopy to terminate steps at maximal conversion .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data across cell lines?
- Methodology : Systematically evaluate variables:
- Cell line heterogeneity : Compare genetic profiles (e.g., p53 status) of resistant vs. sensitive lines via RNA-seq .
- Metabolic stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, correlating half-life with efficacy .
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
Q. Why do structural analogs show divergent binding affinities despite similar scaffolds?
- Methodology : Conduct substituent effect studies:
- Electron-withdrawing groups : Replace methyl on benzo[d]thiazole with Cl or CF₃ to enhance electrophilicity and hydrogen bonding .
- Steric maps : Generate CoMFA models to visualize how cyclopropane bulkiness impacts receptor access .
- Crystallography : Solve co-crystal structures of analogs with target proteins (e.g., PDB deposition) to validate docking poses .
Tables for Key Data
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| Synthetic Yield | 65–85% | Multi-step optimization | |
| Aqueous Solubility (pH 7.4) | 10–50 µM | Shake-flask HPLC | |
| Plasma Protein Binding | 85–92% | Equilibrium dialysis | |
| Metabolic Half-life (Human) | 2.5–4.2 h | Liver microsome assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
